molecular formula C20H18FN3O2 B299163 2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B299163
M. Wt: 351.4 g/mol
InChI Key: XAXCJQGPSUHBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, commonly known as FLAP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FLAP belongs to the class of pyrazolopyrrolopyrazoles and has been studied extensively for its various pharmacological activities.

Mechanism of Action

The mechanism of action of FLAP is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. FLAP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. FLAP has also been found to interact with the dopamine receptor and the serotonin receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FLAP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. FLAP has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). FLAP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FLAP has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using FLAP in lab experiments include its potential therapeutic properties, its ability to interact with various cellular targets, and its relatively simple synthesis method. The limitations of using FLAP in lab experiments include its limited solubility in water, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of FLAP, including the development of more potent analogs, the study of its mechanism of action, and the exploration of its potential therapeutic properties in various diseases. The development of more potent analogs of FLAP could lead to the discovery of more effective drugs for the treatment of cancer and neurodegenerative diseases. The study of its mechanism of action could provide insights into the cellular targets and pathways involved in its pharmacological activities. The exploration of its potential therapeutic properties in various diseases could lead to the discovery of new treatments for these diseases.

Synthesis Methods

The synthesis of FLAP can be achieved through several methods, including the reaction of 4-fluoroaniline with ethyl 2,3-dioxo-4-phenylbutanoate in the presence of a base, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-pyrazol-5-one in the presence of a base, followed by the reaction with 3-phenylpropanoic acid.

Scientific Research Applications

FLAP has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. FLAP has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.

properties

Product Name

2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H18FN3O2/c21-14-7-9-15(10-8-14)24-19(25)16-17(13-5-2-1-3-6-13)22-11-4-12-23(22)18(16)20(24)26/h1-3,5-10,16-18H,4,11-12H2

InChI Key

XAXCJQGPSUHBLW-UHFFFAOYSA-N

SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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